3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide
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Overview
Description
3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a pyrrolidine ring substituted with a methoxyphenyl group and a trifluoromethylphenyl group, making it an interesting subject for studies in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a 1,4-diketone or an amino alcohol.
Introduction of the Methoxyphenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a methoxyphenyl halide reacts with the pyrrolidine ring.
Attachment of the Trifluoromethylphenyl Group: This can be done using a Friedel-Crafts acylation reaction, where the trifluoromethylphenyl group is introduced to the pyrrolidine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the sequential reactions under controlled conditions.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
Oxidation Products: Phenolic compounds.
Reduction Products: Amines.
Substitution Products: Various substituted aromatic derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biology and Medicine:
Biochemical Studies: Used in studying enzyme interactions and receptor binding due to its structural features.
Industry:
Polymer Science: Can be incorporated into polymers to modify their physical properties.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism by which 3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide exerts its effects involves:
Molecular Targets: It may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways, potentially leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
3-(4-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
3-(4-methoxyphenyl)-N-[3-(methyl)phenyl]pyrrolidine-1-carboxamide: Substitutes the trifluoromethyl group with a methyl group, affecting its reactivity and interactions.
Uniqueness:
- The presence of both methoxy and trifluoromethyl groups in 3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide imparts unique electronic and steric properties, making it distinct from its analogs and potentially more versatile in various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O2/c1-26-17-7-5-13(6-8-17)14-9-10-24(12-14)18(25)23-16-4-2-3-15(11-16)19(20,21)22/h2-8,11,14H,9-10,12H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVPPZAFHXXSIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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